Methyl 4-(bromomethyl)picolinate
Overview
Description
Methyl 4-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is used as a building block in various research applications .
Molecular Structure Analysis
The molecular structure of Methyl 4-(bromomethyl)picolinate can be represented by the SMILES notation: O=C(OC)C1=NC=CC(CBr)=C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-(bromomethyl)picolinate are not fully detailed in the search results. It is known that the compound has a molecular weight of 230.06 g/mol .Scientific Research Applications
Luminescence Vapochromism
Research on the luminescent properties of [CuI(4-pic)] complexes, where pic stands for picoline or methylpyridine, reveals solvent- and vapor-induced isomerization between different luminescent solids, showcasing their potential in material science for creating responsive luminescent materials (Cariati, Bu, & Ford, 2000).
Photolabile Protecting Groups
The study on photochemical reduction of 4-picolyl- and N-methyl-4-picolinium esters illustrates their use as photolabile protecting groups in synthetic chemistry, enabling the controlled release of carboxylic acids and radicals through light exposure (Sundararajan & Falvey, 2004).
Catalysis for Oxidation Reactions
The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to produce aldehydes and acids demonstrates the potential of picoline derivatives in catalysis, contributing to the development of efficient processes for the synthesis of valuable chemical intermediates (Takehira et al., 2004).
Supramolecular Complexes
Investigations into the dynamics of noncovalent supramolecular complexes involving picoline derivatives offer insights into the design of chiral molecules and materials, highlighting the importance of such compounds in developing new molecular architectures (Fuss et al., 1999).
Synthesis of Heterocycles
The transition-metal-free synthesis of 4-azafluorenones through intramolecular carbonylation of arenes in 2-aryl-3-picolines showcases innovative approaches in organic synthesis, utilizing picoline derivatives for the construction of complex heterocyclic structures (Laha, Jethava, & Patel, 2015).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 4-bromo-2-(bromomethyl)benzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity .
properties
IUPAC Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCMFOLVVSLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652158 | |
Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)picolinate | |
CAS RN |
317335-16-3 | |
Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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